SLR080811 hydrochloride is a compound that has garnered attention in scientific research, particularly in the context of sphingosine kinase inhibition. This compound is the hydrochloride salt form of SLR080811, which is primarily studied for its potential therapeutic applications in various diseases linked to sphingosine-1-phosphate signaling pathways. The compound's classification falls under the category of sphingosine kinase inhibitors, which are being explored for their roles in cancer and other pathological conditions.
SLR080811 hydrochloride was synthesized for research purposes and has been characterized as a selective inhibitor of sphingosine kinase types 1 and 2. The compound is derived from the parent molecule SLR080811, which has been studied extensively in biochemical assays to evaluate its efficacy against specific targets within cellular pathways related to inflammation and cancer progression .
The synthesis of SLR080811 hydrochloride involves several key steps, typically starting from readily available chemical precursors. While detailed synthetic routes are proprietary, general methods for synthesizing similar compounds often include:
This method ensures that the resulting compound maintains high purity levels suitable for pharmacological studies .
The molecular structure of SLR080811 hydrochloride can be represented by its chemical formula, CHClNO. The compound features a complex arrangement that includes:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with target proteins .
SLR080811 hydrochloride undergoes several chemical reactions relevant to its function as a sphingosine kinase inhibitor:
These reactions are crucial for understanding how SLR080811 modulates cellular signaling pathways associated with various diseases.
The mechanism of action for SLR080811 hydrochloride primarily involves its role as an inhibitor of sphingosine kinases. By inhibiting these enzymes:
Research indicates that this mechanism may have therapeutic implications in conditions such as cancer, where sphingosine-1-phosphate signaling is often dysregulated .
SLR080811 hydrochloride is characterized by:
The chemical properties include:
These properties are essential for determining the appropriate handling and storage conditions during laboratory use .
SLR080811 hydrochloride is primarily utilized in scientific research focused on:
The ongoing research into SLR080811 underscores its significance as a tool for understanding complex biochemical pathways and developing novel therapeutic strategies against diseases influenced by sphingosine metabolism .
Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid mediator with dual intracellular and extracellular signaling functions. While both isoforms share catalytic activity, they exhibit distinct subcellular localization and regulatory roles. SphK1 is predominantly cytoplasmic and associated with pro-survival pathways, whereas SphK2 localizes to the nucleus, endoplasmic reticulum, and mitochondria, influencing epigenetic regulation, telomere maintenance, and mitochondrial respiration [6]. Genetic studies confirm functional redundancy, as double-knockout mice are embryonically lethal, but single-knockout models (SphK1⁻/⁻ or SphK2⁻/⁻) remain viable [6]. SphK2 uniquely phosphorylates diverse substrates, including FTY720 (fingolimod), dihydrosphingosine, and sphingadiene, underscoring its broader substrate specificity [6].
Table 1: Key Characteristics of SphK Isoforms
Feature | SphK1 | SphK2 |
---|---|---|
Primary Localization | Cytoplasm | Nucleus, ER, Mitochondria |
Substrate Specificity | Sphingosine | Sphingosine, FTY720, Dihydrosphingosine |
Knockout Phenotype | Reduced circulating S1P | Elevated circulating S1P |
Catalytic Products | Extracellular S1P | Intracellular/nuclear S1P |
S1P signaling governs critical processes in oncology, fibrosis, and hematologic disorders. In cancer, S1P promotes proliferation, angiogenesis, and chemoresistance by activating G protein-coupled receptors (S1PR1–5) and downstream effectors like STAT3, PI3K/AKT, and NF-κB [4] [7]. Elevated SphK2 expression (up to 2.5-fold) correlates with poor survival in non-small cell lung cancer (NSCLC) and multiple myeloma [7]. In fibrosis, S1P drives fibroblast activation and collagen deposition, while in hematologic contexts, it regulates lymphocyte trafficking and endothelial barrier integrity [4] [6]. Dysregulated S1P metabolism is also implicated in sickle cell disease and inflammatory bowel disease [2] [9].
Selective SphK2 inhibition offers distinct advantages over pan-SphK inhibitors:
Table 2: Therapeutic Applications of SphK2 Inhibition
Disease Area | Mechanistic Rationale | Evidence |
---|---|---|
Oncology | Suppresses c-Myc, telomerase; enhances chemosensitivity | Xenograft tumor attenuation [7] |
Fibrosis | Inhibits fibroblast migration & collagen synthesis | Efficacy in pulmonary/liver fibrosis models [2] |
Inflammation | Modulates lymphocyte egress & endothelial function | Activity in colitis models [2] [9] |
SLR080811 HCl [(R)-2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride] emerged from structure-activity relationship (SAR) studies optimizing lipophilic tail interactions with SphK2’s larger substrate-binding pocket. It exhibits:
Table 3: Profile of SLR080811 HCl
Property | Value | Method |
---|---|---|
CAS Number | 1449768-36-8 (HCl); 1449765-65-4 (free base) | — |
Molecular Weight | 369.50 g/mol (HCl) | Theoretical analysis [3] |
Solubility | DMSO-soluble; aqueous-insoluble | Experimental [3] |
Half-Life (Mice) | 4–5 hours | Pharmacokinetic assay [1] |
Selectivity | >10-fold vs. SphK1 | Kinase activity assays [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7